![molecular formula C18H24N2O4 B2589016 Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate CAS No. 2195954-22-2](/img/structure/B2589016.png)
Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate, also known as BNOC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BNOC is a carbamate derivative of benzylamine and is synthesized through a multistep process.
作用機序
The mechanism of action of Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate involves its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate has a spirocyclic structure that allows it to bind to proteins and nucleic acids with high affinity. This binding leads to changes in the fluorescence properties of Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate, which can be used to monitor the binding process.
生化学的および生理学的効果
Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects. It is biocompatible and can be used in living cells and tissues without causing any adverse effects.
実験室実験の利点と制限
One of the main advantages of Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate is its high sensitivity and specificity for biological molecules. It can be used to detect small changes in the structure and function of proteins and nucleic acids. Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate is also relatively easy to synthesize and can be produced in large quantities.
One of the limitations of Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments. Another limitation is its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
将来の方向性
There are several future directions for the use of Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate in scientific research. One direction is the development of new Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate derivatives with improved solubility and fluorescence properties. Another direction is the use of Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate in the development of new biosensors for detecting biomolecules in complex biological systems. Finally, Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate can be used in the development of new imaging techniques for studying biological processes in living cells and tissues.
Conclusion
In conclusion, Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is synthesized through a multistep process and has been used as a fluorescent probe for biological systems. Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate has minimal toxicity and does not have any significant biochemical or physiological effects. It has several advantages and limitations for lab experiments and has several future directions for scientific research.
合成法
The synthesis of Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate involves a multistep process that starts with the reaction of benzylamine with ethyl chloroformate to produce N-benzyl carbamate. The N-benzyl carbamate is then reacted with 1,7-dibromoheptane to produce N-benzyl-N-(7-bromheptyl) carbamate. The final step involves the reaction of N-benzyl-N-(7-bromheptyl) carbamate with potassium tert-butoxide to produce Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate.
科学的研究の応用
Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate has been used in various scientific research applications due to its potential as a fluorescent probe for biological systems. It has been used as a tool for studying the binding of proteins and nucleic acids, as well as for monitoring enzyme activity. Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate has also been used as a probe for studying the structure and dynamics of lipid bilayers.
特性
IUPAC Name |
benzyl N-[2-(7-oxaspiro[3.5]nonan-3-ylamino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-16(20-15-6-7-18(15)8-10-23-11-9-18)12-19-17(22)24-13-14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIGLASPBFZMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CNC(=O)OCC3=CC=CC=C3)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2588933.png)
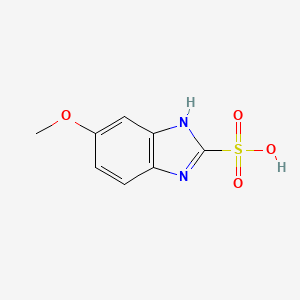
![2-[(chloroacetyl)amino]-N-phenylbenzamide](/img/structure/B2588935.png)
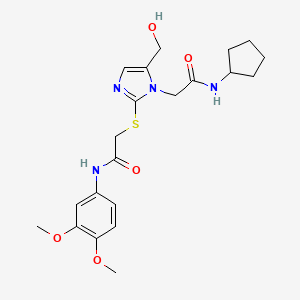
![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)
![1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2588942.png)
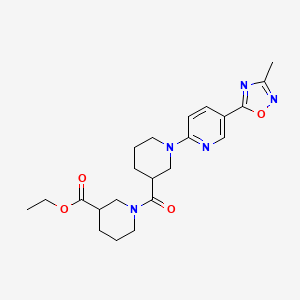
![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2588946.png)
![5-methyl-1-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2588947.png)
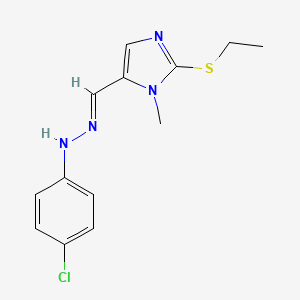
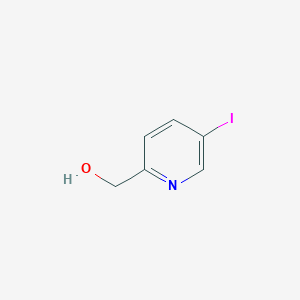
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)
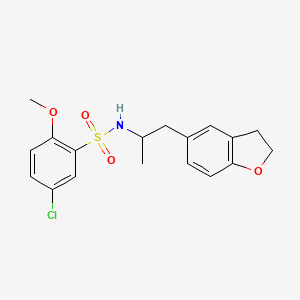
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone](/img/structure/B2588955.png)